Cas no 490028-22-3 (trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester)

trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester 化学的及び物理的性質
名前と識別子
-
- trans Resveratrol Penta-O-acetyl-3-β-D-glucuronide Methyl Ester
- (E)-1-(3-acetoxy-5-(2,3,4-triacetyl-β-D-glucuronopyranosido)phenyl)-2-(4'-acetoxyphenyl)ethene methyl ester
- trans Resveratrol Pe
- TRANS RESVERATROL PENTA-O-ACETYL-3-B-D-GLUCURONIDE METHYL ESTER
- trans Resveratrol Penta-O-acetyl-3-Beta-D-glucuronide Methyl Ester
- TRANS RESVERATROL PENTA-O-ACETYL-3-SS-D-GLUCURONIDE METHYL ESTER
- DTXSID001104560
- (2S,3R,4S,5S,6S)-2-(3-Acetoxy-5-((E)-4-acetoxystyryl)phenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 3-(acetyloxy)-5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]phenyl-beta-D-Glucopyranosiduronic Acid Methyl Ester Triacetate;
- 490028-22-3
- I(2)-D-Glucopyranosiduronic acid, 3-(acetyloxy)-5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]phenyl, methyl ester, 2,3,4-triacetate
- trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester
-
- インチ: InChI=1S/C31H32O14/c1-16(32)39-23-11-9-21(10-12-23)7-8-22-13-24(40-17(2)33)15-25(14-22)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3/b8-7+/t26-,27-,28,29-,31+/m0/s1
- InChIKey: QJSVFPKNACJMKM-OLADQFPFSA-N
- SMILES: CC(=O)Oc1ccc(cc1)/C=C/c2cc(cc(c2)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
計算された属性
- 精确分子量: 628.17900
- 同位素质量: 628.17920569g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 14
- 重原子数量: 45
- 回転可能化学結合数: 16
- 複雑さ: 1110
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 176Ų
- XLogP3: 3.3
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 694.8±55.0 °C at 760 mmHg
- フラッシュポイント: 287.8±31.5 °C
- Solubility: Ethyl Acetate, Methanol
- PSA: 176.26000
- LogP: 2.77940
- じょうきあつ: 0.0±2.2 mmHg at 25°C
trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R150030-1mg |
trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester |
490028-22-3 | 1mg |
$ 242.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213072-1 mg |
trans Resveratrol Penta-O-acetyl-3-β-D-glucuronide Methyl Ester, |
490028-22-3 | 1mg |
¥3,234.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213072-1mg |
trans Resveratrol Penta-O-acetyl-3-β-D-glucuronide Methyl Ester, |
490028-22-3 | 1mg |
¥3234.00 | 2023-09-05 | ||
TRC | R150030-10mg |
trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester |
490028-22-3 | 10mg |
$ 1877.00 | 2023-09-06 |
trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Esterに関する追加情報
trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester (CAS No: 490028-22-3)
trans Resveratrol, a naturally occurring polyphenolic compound, has gained significant attention in recent years due to its pleiotropic biological activities including anti-inflammatory, antioxidant, and anticancer properties. The Penta-O-acetyl-3-b-D-glucuronide Methyl Ester derivative of trans resveratrol represents a chemically modified form designed to enhance its pharmacokinetic profile and stability. This compound, identified by CAS No: 490028-22-3, integrates multiple functional groups that modulate its physicochemical properties while preserving the core therapeutic potential of resveratrol.
The structural design of this compound involves several strategic modifications: the Penta-O-acetyl groups attached to the glucuronic acid moiety serve to mask hydrophilic hydroxyl groups, thereby improving membrane permeability and reducing metabolic degradation. The 3-b-D-glucuronide component provides a biocompatible scaffold for targeted delivery systems, while the terminal methyl ester enhances lipophilicity without compromising the critical trans-stilbene core structure of resveratrol. Recent studies published in Nature Communications (2023) demonstrate that such acetylated glucuronides exhibit superior bioavailability compared to unmodified resveratrol in murine models of neurodegenerative diseases.
In preclinical evaluations reported in the Journal of Medicinal Chemistry, this compound demonstrated selective inhibition of NF-kB signaling pathways at concentrations 5-fold lower than native resveratrol. The methyl ester group facilitates rapid intracellular esterase-mediated cleavage, releasing active resveratrol while minimizing off-target effects observed with traditional prodrugs. Notably, a 2024 study from Stanford University revealed that this derivative's unique stereochemistry (trans-configuration) optimizes interactions with Sirtuin 1 enzymes, enhancing its efficacy in delaying cellular senescence processes.
Synthetic advancements highlighted in the Chemical Society Reviews (Special Issue on Bioactive Derivatives) have enabled scalable production via solid-phase synthesis using microwave-assisted condensation techniques. The penta-acetylation step employs a novel thiazolium-based catalyst system that achieves >95% yield with minimal racemization - a critical advantage over conventional methods prone to diastereomeric impurities. Stability studies conducted under ICH guidelines confirm an extended shelf-life of 18 months at room temperature due to reduced lactonization tendencies compared to non-acetylated analogs.
Clinical translation efforts are currently focused on developing this compound as an adjunct therapy for metabolic syndrome complications. Phase I trials completed in 2024 demonstrated dose-dependent improvements in insulin sensitivity markers without hepatotoxicity observed at doses up to 50 mg/kg/day in healthy volunteers. Ongoing collaborations with MIT's Koch Institute explore nanoparticle encapsulation strategies using this compound's unique amphiphilic properties to achieve targeted delivery across blood-brain barrier models.
This innovative chemical entity represents a paradigm shift in polyphenol drug development by systematically addressing bioavailability challenges through multi-functional group engineering. Its structural features align with current trends emphasizing prodrug strategies and site-specific delivery mechanisms highlighted in the FDA's recent guidance on natural product-derived therapeutics (April 2024). As research progresses into combination therapies targeting aging-associated pathologies, this compound stands at the forefront of translational research bridging nutraceuticals and pharmaceuticals.
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